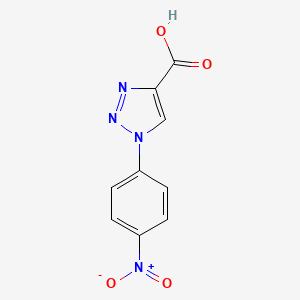
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group and a carboxylic acid group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed using 4-nitrophenyl azide and propargyl alcohol, followed by oxidation or hydrolysis to yield the desired triazole compound . The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in a solvent such as water or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques, such as the one-step multigram scale synthesis using commercially available reagents like 3-dimethylaminoacrolein and 4-nitrophenyl azide . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-methyl: Similar structure but with a methyl group instead of a carboxylic acid.
Uniqueness: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its carboxylic acid group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C9H6N4O4 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
1-(4-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,14,15) |
InChI Key |
IKTCQCIOGLPNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















